molecular formula C26H25N3O5S B12456830 N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide

Cat. No.: B12456830
M. Wt: 491.6 g/mol
InChI Key: HGURJWFLASDWPS-UHFFFAOYSA-N
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Description

1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves the reaction of 5,6-dimethyl-1,3-benzoxazole-2-amine with 4-isothiocyanatobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)UREA: Similar structure but with a urea group instead of thiourea.

    1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE: Contains a thiocarbamate group.

Uniqueness

1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and thiourea moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H25N3O5S/c1-14-10-19-20(11-15(14)2)34-25(28-19)16-6-8-18(9-7-16)27-26(35)29-24(30)17-12-21(31-3)23(33-5)22(13-17)32-4/h6-13H,1-5H3,(H2,27,29,30,35)

InChI Key

HGURJWFLASDWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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